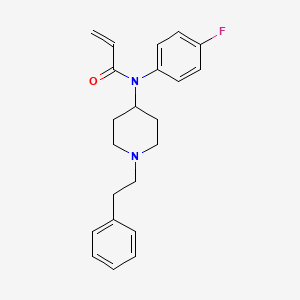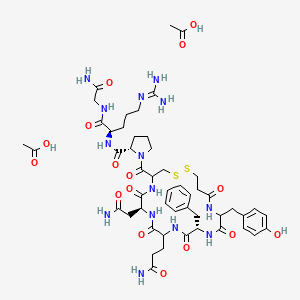
TNP-ATP (triethylammonium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TNP-ATP (triethylammonium salt) is a derivative of adenosine triphosphate and is known for its role as an antagonist at purinergic receptor subtypes P2X1, P2X3, and P2X2/3 . It is also utilized as a fluorescent probe for the activity of ATP-binding enzymes . This compound is significant in various fields of scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TNP-ATP (triethylammonium salt) involves the modification of adenosine triphosphate by introducing a trinitrophenyl group. The reaction typically requires the use of trinitrobenzene sulfonic acid as a reagent under controlled conditions to ensure the selective nitration of the adenosine triphosphate molecule .
Industrial Production Methods
Industrial production of TNP-ATP (triethylammonium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually supplied as a pre-dissolved solution in water at a concentration of 10 mM .
化学反应分析
Types of Reactions
TNP-ATP (triethylammonium salt) primarily undergoes substitution reactions due to the presence of the trinitrophenyl group. It can also participate in complex formation with various metal ions and proteins .
Common Reagents and Conditions
Common reagents used in reactions involving TNP-ATP (triethylammonium salt) include trinitrobenzene sulfonic acid for nitration and various metal salts for complex formation. The reactions are typically carried out under mild conditions to preserve the integrity of the adenosine triphosphate structure .
Major Products
The major products formed from reactions involving TNP-ATP (triethylammonium salt) include various nitrated adenosine triphosphate derivatives and metal complexes. These products are often used in further biochemical and pharmacological studies .
科学研究应用
TNP-ATP (triethylammonium salt) has a wide range of applications in scientific research:
作用机制
TNP-ATP (triethylammonium salt) exerts its effects by binding to purinergic receptor subtypes P2X1, P2X3, and P2X2/3. This binding inhibits the normal function of these receptors, thereby modulating calcium flux in cells expressing these receptors . The compound also acts as a fluorescent probe by increasing fluorescence intensity upon binding to ATP-binding enzymes .
相似化合物的比较
Similar Compounds
Adenosine triphosphate (ATP): The parent compound of TNP-ATP, involved in energy transfer within cells.
2’,3’-O-(2,4,6-Trinitrophenyl)adenosine 5’-triphosphate: Another derivative of adenosine triphosphate with similar properties.
Uniqueness
TNP-ATP (triethylammonium salt) is unique due to its high affinity and selectivity for specific purinergic receptors, as well as its fluorescent properties. This makes it particularly valuable in both biochemical research and the development of diagnostic tools .
属性
分子式 |
C16H15N8O19P3-2 |
|---|---|
分子量 |
716.3 g/mol |
IUPAC 名称 |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-3'-dioxidoazaniumylidene-1',5'-dinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,4-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono phosphate |
InChI |
InChI=1S/C16H16N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7,11-12,15H,3H2,(H6-,17,18,19,25,26,31,32,33,34,35,36,37)/q-1/p-1/t7-,11-,12-,15-/m1/s1 |
InChI 键 |
LQZBDVDATBCNNN-UHEGPQQHSA-M |
手性 SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
规范 SMILES |
C1=C(C2(C(=CC1=[N+]([O-])[O-])[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)

![N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)


![[(1S,2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10775041.png)
![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)
![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![(1S,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775082.png)
